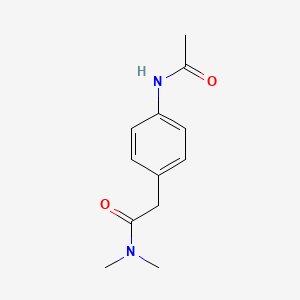

![molecular formula C20H18N2O4 B6538914 N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 1060281-69-7](/img/structure/B6538914.png)

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide” is a coumarin-3-carboxamide analogue . It has been synthesized and assessed for its ability to inhibit pancreatic lipase (PL), which is an enzyme that absorbs dietary fat . This compound is part of a series of coumarin-3-carboxamide analogues designed for this purpose .

Synthesis Analysis

The synthesis of this compound involves a series of steps. The process includes the design, synthesis, and evaluation of a series of coumarin-3-carboxamide analogues . The synthesis is carried out under various conditions and using different reagents . The synthesized analogues are then assessed for their ability to inhibit pancreatic lipase .Molecular Structure Analysis

The molecular structure of this compound contains a total of 64 bonds, including 35 non-H bonds, 16 multiple bonds, 9 rotatable bonds, 4 double bonds, and 12 aromatic bonds . It also includes 3 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its ability to inhibit pancreatic lipase . The docking study confirmed the interaction of this analogue with important active site amino acids, namely Phe 77, Arg 256, His 263, etc . The MolDock scores displayed a substantial association with their inhibitory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point and its proton resonance in the NMR spectrum . The -NH proton of the amide resonated at 10.21–12.76 δ ppm .Aplicaciones Científicas De Investigación

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in research, drug development, and biochemistry. This compound has been studied for its ability to act as a modulator of enzyme activity and to affect the structure of proteins. This compound has been used to study the structure and function of enzymes, as well as to identify new drug targets. This compound has also been used to study the structure and function of proteins and to explore the potential of protein engineering.

Mecanismo De Acción

Target of Action

The primary target of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats .

Mode of Action

This compound interacts with pancreatic lipase in a competitive manner . It binds to the active site of the enzyme, thereby inhibiting its function . This interaction has been confirmed through docking studies, which showed that the compound interacts with important active site amino acids such as Phe 77, Arg 256, His 263 .

Biochemical Pathways

By inhibiting pancreatic lipase, this compound affects the lipid metabolism pathway . Pancreatic lipase is responsible for the breakdown of dietary triglycerides into monoglycerides and free fatty acids . Therefore, inhibition of this enzyme leads to reduced fat digestion and absorption .

Pharmacokinetics

The compound’s solubility in organic solvents suggests that it may have good absorption and distribution characteristics .

Result of Action

The inhibition of pancreatic lipase by this compound results in decreased digestion and absorption of dietary fats . This could potentially lead to weight loss, making the compound a potential candidate for obesity treatment .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide has several advantages for use in laboratory experiments. This compound is relatively inexpensive and easy to synthesize, and it can be used to study the structure and function of enzymes and proteins. However, this compound also has several limitations for use in laboratory experiments. This compound is not very stable and can be degraded by light and heat, and it can also be toxic to cells at high concentrations.

Direcciones Futuras

The potential future directions for the use of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide include the development of new drugs, the exploration of protein engineering, and the study of signal transduction. This compound could also be used to study the structure and function of enzymes and proteins involved in metabolic processes and to identify new drug targets. Additionally, this compound could be used to study the structure and function of proteins involved in cell adhesion and cell proliferation.

Métodos De Síntesis

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is synthesized from dimethylcarbamoyl chloride and 4-methylphenyl-2-oxo-2H-chromene-3-carboxylic acid in a three-step procedure. The first step involves the reaction of dimethylcarbamoyl chloride with 4-methylphenyl-2-oxo-2H-chromene-3-carboxylic acid in the presence of an acid catalyst to form a methyl ester. The second step involves the reaction of the methyl ester with a base to form an amide. The third step involves the reaction of the amide with a base to form the desired product, this compound.

Propiedades

IUPAC Name |

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-22(2)18(23)11-13-7-9-15(10-8-13)21-19(24)16-12-14-5-3-4-6-17(14)26-20(16)25/h3-10,12H,11H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGIMFFIHVXHEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-4-phenyloxane-4-carboxamide](/img/structure/B6538838.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B6538851.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2,6-difluorobenzamide](/img/structure/B6538860.png)

![2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-fluorobenzamide](/img/structure/B6538882.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide](/img/structure/B6538893.png)

![N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide](/img/structure/B6538898.png)

![2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538899.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide](/img/structure/B6538908.png)

![2-[4-(2-{[1,1'-biphenyl]-4-yl}acetamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6538923.png)

![3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6538929.png)

![4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6538932.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B6538937.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide](/img/structure/B6538943.png)